molecular formula C26H25F2N3O2 B2818326 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide CAS No. 1251683-49-4

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B2818326
CAS No.: 1251683-49-4
M. Wt: 449.502
InChI Key: XZNFVJPYJZPIGZ-UHFFFAOYSA-N
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Description

The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide features a complex structure comprising:

  • A 3,4-difluorophenyl moiety linked to a 2-oxoimidazolidin-1-yl ring.
  • An acetamide backbone connected to a 3,3-diphenylpropyl group.

These analogs often exhibit bioactivities such as anti-inflammatory, antioxidant, or antimicrobial properties, mediated by their substituents’ electronic and steric effects .

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N3O2/c27-23-12-11-21(17-24(23)28)31-16-15-30(26(31)33)18-25(32)29-14-13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,22H,13-16,18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNFVJPYJZPIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide (CAS Number: 1251683-49-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25F2N3O2C_{26}H_{25}F_{2}N_{3}O_{2}, with a molecular weight of approximately 449.50 g/mol. Its structure features an imidazolidinone core which is known for various biological activities.

PropertyValue
Molecular FormulaC26H25F2N3O2
Molecular Weight449.50 g/mol
CAS Number1251683-49-4
PurityTypically ≥95%

Anticancer Activity

Research has indicated that compounds with imidazolidinone structures exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, specific analogs have been reported to target the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cancer cell signaling.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The presence of the difluorophenyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects of this compound in models of neurodegenerative diseases. The imidazolidinone core may interact with neurotransmitter systems or modulate neuroinflammatory pathways, providing a basis for further investigation into its use in treating conditions like Alzheimer's disease.

The exact mechanism of action for This compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation : It could modulate receptor activity in neuronal cells, contributing to its neuroprotective effects.
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it can lead to reduced viability and proliferation.

Case Studies and Research Findings

  • Antitumor Activity Study : A study published in Journal of Medicinal Chemistry explored the anticancer potential of various imidazolidinone derivatives. The results indicated that compounds similar to our target exhibited IC50 values in the low micromolar range against several cancer cell lines .
  • Antimicrobial Evaluation : In a comparative study assessing the antimicrobial efficacy of different acetamide derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Neuroprotection Research : A recent investigation highlighted the neuroprotective effects observed in rodent models treated with imidazolidinone compounds. Behavioral assays indicated improved cognitive function and reduced markers of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The table below highlights structural similarities and differences among related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide (Target Compound) 3,4-Difluorophenyl, 3,3-diphenylpropyl Not provided Combines fluorinated aromaticity with bulky diphenylpropyl group. N/A
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (Compound 40005) 4-Hydroxyphenyl, 3,3-diphenylpropyl Calculated ~353.4 Antioxidant and anti-inflammatory activity; diphenylpropyl enhances lipophilicity .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazolyl ring 400.26 Structural mimic of benzylpenicillin; forms hydrogen-bonded dimers .
2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide 3,4-Difluorophenyl, 3-methoxyphenethyl 389.40 Methoxy group improves solubility; research use only (no bioactivity reported) .
t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)propylcarbamoyl)-4-(3,4-difluorophenyl)-... Piperidinyl, tetrahydropyrimidine, difluorophenyl ~650 (estimated) Complex heterocyclic system; synthesized via nucleophilic substitution .
Diphenylpropyl Acetamides
  • Target Compound vs. Compound 40005 : Both share the N-(3,3-diphenylpropyl)acetamide backbone, but the target compound replaces the 4-hydroxyphenyl group with a difluorophenyl-oxoimidazolidin moiety. The hydroxyl group in 40005 likely contributes to hydrogen bonding and antioxidant activity, whereas fluorine atoms in the target compound may enhance metabolic stability and membrane permeability .
Halogenated Aryl Acetamides
  • 3,4-Difluorophenyl vs. 3,4-Dichlorophenyl : The dichlorophenyl analog () forms hydrogen-bonded dimers critical for crystal packing, while fluorine’s smaller size and higher electronegativity in the target compound may reduce steric hindrance and improve binding selectivity .

Research Implications and Gaps

  • Structural Characterization : X-ray crystallography (as in ) is needed to confirm the target compound’s conformation and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the imidazolidinone core to the diphenylpropylacetamide moiety. A common approach includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [EDC]) for amide bond formation .
  • Step 2 : Controlled temperature (e.g., 273 K for coupling reactions) to minimize side products .
  • Purification : Silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CH2Cl2) and recrystallization from ethyl acetate or methylene chloride to enhance purity .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., excess acetyl chloride in acetylation steps) and iterative addition of reagents .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Prioritize signals for the imidazolidinone ring (e.g., δ ~4.90 ppm for protons adjacent to the carbonyl) and diphenylpropyl group (δ ~7.39 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 347) and fragmentation patterns confirming the acetamide linkage .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm<sup>-1</sup>) and N-H bending (~3300 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally related acetamide derivatives?

  • Methodological Answer :

  • Comparative Assays : Use standardized in vitro models (e.g., antimicrobial MIC assays) to test analogs under identical conditions .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on target binding .
  • Validation : Cross-validate results with computational docking studies (e.g., molecular dynamics simulations) to correlate activity with binding affinity .

Q. What methodologies analyze the impact of fluorophenyl substituent positioning on binding affinity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve dihedral angles between the fluorophenyl and imidazolidinone rings to assess conformational flexibility (e.g., angles ranging 54.8°–77.5° in related structures) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) during ligand-receptor interactions .
  • Fluorescence Polarization : Measure displacement of fluorescent probes in competitive binding assays .

Q. How do variations in imidazolidinone ring conformation affect physicochemical properties?

  • Methodological Answer :

  • Crystallographic Studies : Analyze hydrogen-bonding networks (e.g., N-H⋯O dimers with R2<sup>2</sup>(10) motifs) to predict solubility and stability .
  • Computational Modeling : Use density functional theory (DFT) to calculate dipole moments and logP values for different conformers .
  • HPLC Retention Time Analysis : Correlate ring conformation with hydrophobicity under reversed-phase conditions .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Coupling Agent Selection : Replace EDC with more efficient reagents (e.g., HATU or DMTMM) to enhance amide bond formation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to improve reactant solubility .
  • Temperature Gradients : Perform reactions under reflux (e.g., 90°C for thiadiazole formation) to accelerate kinetics .

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